molecular formula C24H15FN2O3 B11397494 6-Fluoro-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid

6-Fluoro-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid

Cat. No.: B11397494
M. Wt: 398.4 g/mol
InChI Key: KNMHIYXOQBUFMB-UHFFFAOYSA-N
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Description

6-fluoro-2-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-4-quinolinecarboxylic acid is a complex organic compound that features a quinoline carboxylic acid core substituted with a fluoro group and a benzisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-4-quinolinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzisoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 4-methylphenyl-2-nitrobenzoate, under acidic conditions to form the benzisoxazole ring.

    Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the benzisoxazole and quinoline moieties through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-4-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzisoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated benzisoxazole derivatives.

Scientific Research Applications

6-fluoro-2-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-4-quinolinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-fluoro-2-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-(4-methylphenyl)-1,2-benzoxazole: Shares the benzisoxazole core but lacks the quinoline moiety.

    4-quinolinecarboxylic acid: Contains the quinoline core but lacks the benzisoxazole and fluoro substituents.

Uniqueness

6-fluoro-2-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-4-quinolinecarboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzisoxazole and quinoline moieties allows for diverse interactions with biological targets, enhancing its potential as a multifunctional compound in research and industry.

Properties

Molecular Formula

C24H15FN2O3

Molecular Weight

398.4 g/mol

IUPAC Name

6-fluoro-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid

InChI

InChI=1S/C24H15FN2O3/c1-13-2-4-14(5-3-13)23-19-10-15(6-8-21(19)27-30-23)22-12-18(24(28)29)17-11-16(25)7-9-20(17)26-22/h2-12H,1H3,(H,28,29)

InChI Key

KNMHIYXOQBUFMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NC5=C(C=C(C=C5)F)C(=C4)C(=O)O

Origin of Product

United States

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